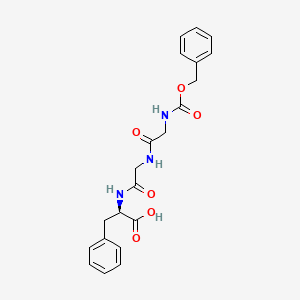
N-Cbz-glycyl-glycyl-D-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cbz-glycyl-glycyl-D-phenylalanine is a compound used primarily as a cleavable linker in antibody-drug conjugates (ADCs). It is known for its high purity and is widely cited in scientific literature . The compound has a molecular weight of 413.42 and a chemical formula of C21H23N3O6 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-glycyl-glycyl-D-phenylalanine typically involves the protection of amino groups and the coupling of amino acids. The process starts with the protection of glycine using a carbobenzyloxy (Cbz) group. This is followed by the coupling of the protected glycine with another glycine molecule and D-phenylalanine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. The process is optimized for high yield and purity, often using automated peptide synthesizers. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and is stored under nitrogen at -20°C to maintain stability .
Chemical Reactions Analysis
Types of Reactions
N-Cbz-glycyl-glycyl-D-phenylalanine undergoes various chemical reactions, including:
Hydrolysis: The compound can be cleaved under acidic or basic conditions to release the individual amino acids.
Oxidation and Reduction: The phenylalanine moiety can undergo oxidation and reduction reactions, although these are less common in typical applications.
Substitution: The Cbz group can be removed under hydrogenation conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4).
Substitution: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Hydrolysis: Glycine, D-phenylalanine, and Cbz-protected glycine.
Oxidation: Oxidized phenylalanine derivatives.
Reduction: Reduced phenylalanine derivatives.
Substitution: Free glycine and D-phenylalanine.
Scientific Research Applications
N-Cbz-glycyl-glycyl-D-phenylalanine is extensively used in scientific research, particularly in the development of ADCs. These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells. The cleavable linker allows for the release of the drug upon reaching the target site .
Chemistry
In chemistry, this compound is used as a model compound for studying peptide synthesis and cleavage mechanisms .
Biology
In biological research, it is used to study protein-protein interactions and enzyme-substrate specificity .
Medicine
In medicine, the compound is crucial in the development of targeted cancer therapies, improving the efficacy and safety of chemotherapeutic agents .
Industry
Industrially, it is used in the large-scale production of ADCs and other peptide-based therapeutics .
Mechanism of Action
N-Cbz-glycyl-glycyl-D-phenylalanine acts as a cleavable linker in ADCs. Upon reaching the target site, the linker is cleaved by specific enzymes, releasing the cytotoxic drug. The molecular targets include cancer cell surface antigens, and the pathways involved are those related to endocytosis and lysosomal degradation .
Comparison with Similar Compounds
Similar Compounds
- N-Cbz-glycyl-glycyl-L-phenylalanine
- N-Cbz-glycyl-glycyl-D-tyrosine
- N-Cbz-glycyl-glycyl-L-tyrosine
Uniqueness
N-Cbz-glycyl-glycyl-D-phenylalanine is unique due to its specific cleavage properties and stability under physiological conditions. Its D-phenylalanine moiety provides resistance to enzymatic degradation, making it more stable compared to its L-phenylalanine counterpart .
Properties
Molecular Formula |
C21H23N3O6 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
(2R)-3-phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C21H23N3O6/c25-18(12-23-21(29)30-14-16-9-5-2-6-10-16)22-13-19(26)24-17(20(27)28)11-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,22,25)(H,23,29)(H,24,26)(H,27,28)/t17-/m1/s1 |
InChI Key |
PARPWSYTROKYNG-QGZVFWFLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


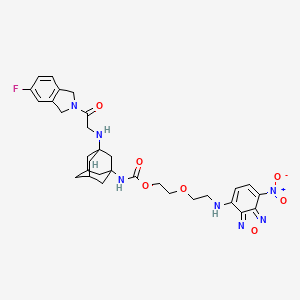

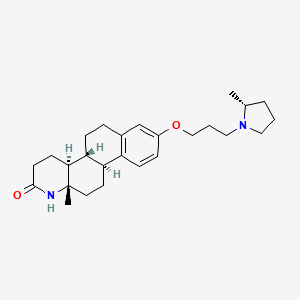
![disodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate](/img/structure/B12372912.png)
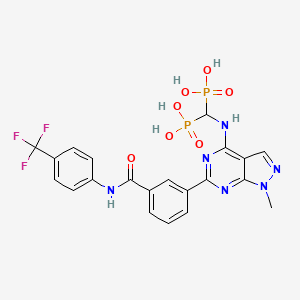
![[(1R,2R,13S,14S,24R)-9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B12372925.png)
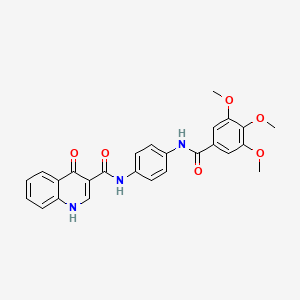
![trilithium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-sulfidophosphinate](/img/structure/B12372929.png)
![2-(4-cyanophenyl)-N-[2-(4-fluorophenyl)ethyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B12372934.png)
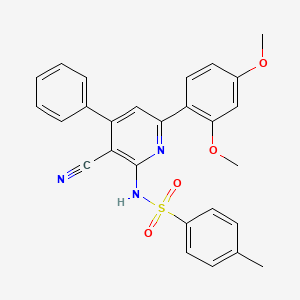
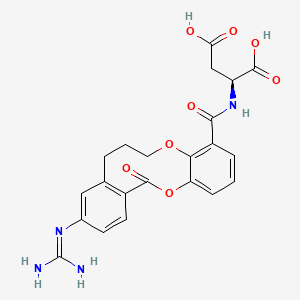
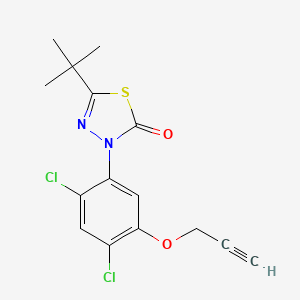
![5-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopiperidin-3-yl]propan-2-yl]amino]pentan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B12372954.png)
![(3S,4R,6R)-6-[[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12372960.png)
